
4-Methyl-1,4-hexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,4-hexadiene is a chemical compound that is commonly used in scientific research. This compound is a diene, which means that it contains two double bonds in its chemical structure. It is a colorless liquid that has a faint odor and is highly flammable. In
Wirkmechanismus
The mechanism of action of 4-Methyl-1,4-hexadiene is not well understood. However, it is believed to act as a diene in Diels-Alder reactions, which involves the formation of a cyclic compound through the reaction of a diene and a dienophile. It is also believed to act as a monomer in the synthesis of polyolefins, which involves the polymerization of olefins.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be highly flammable and can cause skin irritation and respiratory irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-1,4-hexadiene in lab experiments is its versatility in organic chemistry and polymer chemistry research. It is also readily available and relatively inexpensive. However, one limitation is its highly flammable nature, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for research involving 4-Methyl-1,4-hexadiene. One area of interest is the development of new catalysts for the synthesis of this compound. Another area of interest is the synthesis of new organic compounds using this compound as a starting material. Additionally, there is potential for the use of this compound in the development of new materials, such as polymers with unique properties.
Synthesemethoden
4-Methyl-1,4-hexadiene can be synthesized using a variety of methods. One common method is through the reaction of 4-methyl-1,3-pentadiene with ethylene gas. This reaction is catalyzed by a palladium catalyst and occurs under high pressure and high temperature conditions. Another method involves the reaction of 4-methyl-1,3-pentadiene with acetylene gas. This reaction is catalyzed by a nickel catalyst and occurs under high pressure and high temperature conditions as well.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,4-hexadiene has a wide range of scientific research applications. It is commonly used in organic chemistry research as a diene in Diels-Alder reactions. It is also used in polymer chemistry research as a monomer in the synthesis of polyolefins. Additionally, it is used in the synthesis of a variety of other organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
1116-90-1 |
|---|---|
Molekularformel |
C7H12 |
Molekulargewicht |
96.17 g/mol |
IUPAC-Name |
(4E)-4-methylhexa-1,4-diene |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5+ |
InChI-Schlüssel |
JBVMSEMQJGGOFR-FNORWQNLSA-N |
Isomerische SMILES |
C/C=C(\C)/CC=C |
SMILES |
CC=C(C)CC=C |
Kanonische SMILES |
CC=C(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



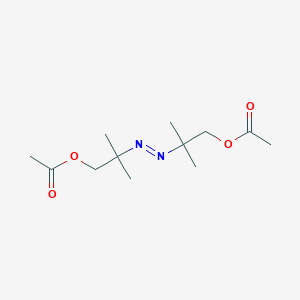
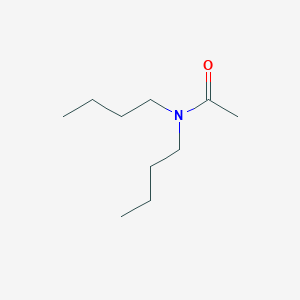
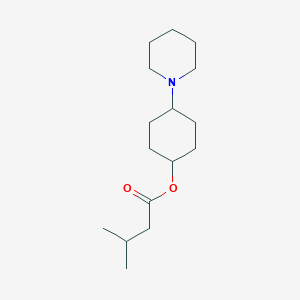
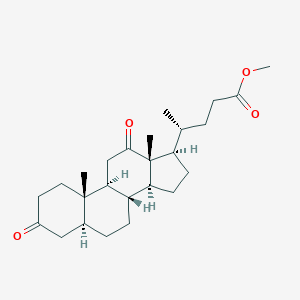
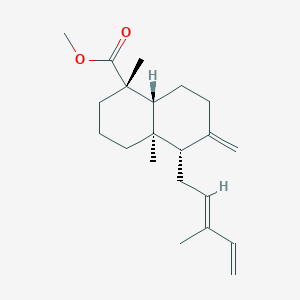
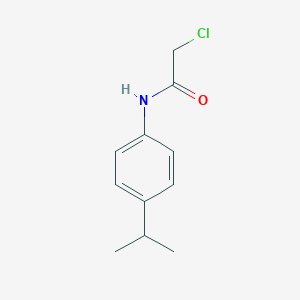



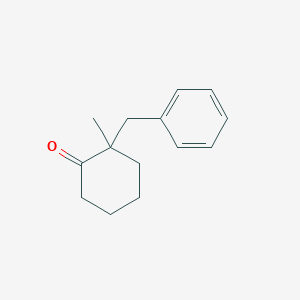
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
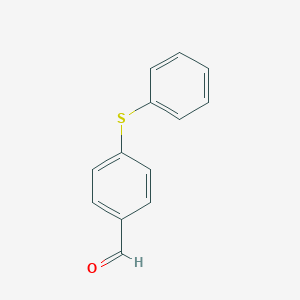
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)
